N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide is a compound with known affinity for the mammalian target of rapamycin (mTOR) []. While its exact classification within existing chemical ontologies is not provided in the papers reviewed, its role in scientific research stems from its potential as a Positron Emission Tomography (PET) ligand for imaging mTOR [].
The synthesis of N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide, also referred to as ATPFU in the provided paper, is described as a multi-step process starting from a β-chloroaldehyde []. This process involves reacting the β-chloroaldehyde with various reagents over four to five steps to achieve the precursor molecule, 4-(4-8-oxa-3-azabicyclo[3.2.1]-octan-3yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6yl)aniline []. The final step involves reacting the precursor with [(18)F]fluoroethylamine, which is synthesized separately by reacting N-[2-(toluene-4-sulfonyloxy)ethyl]phthalimide with [(18)F]fluoride ion in acetonitrile [].
The primary application of N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide, as suggested by the reviewed research, is its potential use as a PET ligand for mTOR []. This application stems from the need for mTOR-specific PET tracers to facilitate the monitoring of treatment responses in clinical trials involving mTOR inhibitors []. Visualizing mTOR activity through PET imaging could provide valuable insights into the effectiveness of these inhibitors in managing conditions such as aging, tumor progression, and neuropsychiatric disorders [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2